Home > Products > Screening Compounds P94634 > 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine - 23121-14-4

4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Catalog Number: EVT-2608638
CAS Number: 23121-14-4
Molecular Formula: C12H9ClN4
Molecular Weight: 244.68
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential pharmacological applications. This compound belongs to the pyrazolo[3,4-d]pyrimidine class, which is recognized for its diverse biological activities, particularly in anticancer and enzyme inhibition contexts. The structure of this compound features a pyrazolo ring fused to a pyrimidine ring, with specific substitutions that enhance its reactivity and biological profile.

Source and Classification

The compound can be synthesized through various chemical reactions involving pyrazole and pyrimidine derivatives. It is classified as a heterocyclic organic compound, specifically a substituted pyrazolo[3,4-d]pyrimidine. This classification highlights its structural complexity and the presence of nitrogen atoms in its rings, which are crucial for its biological activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step chemical reactions. One common approach includes the chlorination of 6-methyl-1-phenyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one using phosphorus oxychloride. This method effectively introduces the chloro substituent at the 4-position of the pyrimidine ring.

Another method described involves the reaction of 4,6-dichloro-5-formylpyrimidine with hydrazine or hydrazine hydrate in an organic solvent. This two-stage synthesis allows for the formation of various derivatives by controlling reaction conditions and reagents used .

Molecular Structure Analysis

Structure and Data

The molecular formula for 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is C8H8ClN5C_8H_8ClN_5 with a molecular weight of approximately 211.66 g/mol. The compound exhibits a monoclinic crystal system with specific unit cell dimensions that contribute to its solid-state properties:

PropertyValue
Empirical FormulaC8H8ClN5C_8H_8ClN_5
Formula Weight211.66 g/mol
Crystal SystemMonoclinic
Density (calculated)1.493 g/cm³
Melting Point170–171 °C

The structure features a chloro group at the 4-position and a methyl group at the 6-position of the pyrazolo ring, which influences its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

The reactivity of 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has been explored through various nucleophilic substitution reactions. For instance, treatment with methylamine leads to regioselective substitution at the 4-position, yielding derivatives that retain significant biological activity. The reaction conditions typically involve solvents like tetrahydrofuran at controlled temperatures to optimize yields .

Additionally, reactions involving other nucleophiles can produce a range of functionalized derivatives, further expanding the utility of this compound in synthetic organic chemistry.

Mechanism of Action

Process and Data

The mechanism of action for compounds like 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine primarily revolves around their ability to inhibit specific enzymes involved in cancer progression. The structural similarity to adenosine triphosphate allows these compounds to interact with kinase domains effectively.

In studies involving cancer cell lines such as MCF-7, these compounds have demonstrated inhibition of tumor growth by inducing apoptosis and interfering with cell cycle progression . Molecular docking studies have provided insights into binding modes with targets such as epidermal growth factor receptor tyrosine kinases.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine include:

  • Appearance: White solid
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide
  • Melting Point: Approximately 170–171 °C
  • Density: Approximately 1.493 g/cm³

Chemical properties include its reactivity towards nucleophiles due to the presence of electron-withdrawing chloro groups, which enhance electrophilicity at adjacent positions on the aromatic rings .

Applications

Scientific Uses

The primary applications of 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine are found in medicinal chemistry as potential anticancer agents. Its derivatives are being researched for their ability to inhibit key enzymes involved in cancer cell proliferation and survival.

Moreover, these compounds have shown promise as multitarget inhibitors in various biochemical pathways relevant to cancer treatment. Their structural framework allows them to be developed into novel pharmaceuticals aimed at treating different types of cancers through targeted enzyme inhibition .

Introduction to Pyrazolo[3,4-d]Pyrimidine Scaffolds in Medicinal Chemistry

Historical Evolution of Pyrazolo[3,4-d]Pyrimidine Derivatives as Bioactive Agents

The pyrazolo[3,4-d]pyrimidine scaffold emerged as a privileged structure in medicinal chemistry following the recognition of its structural similarity to purine nucleotides. Early research in the mid-20th century identified naturally occurring pyrazolopyrimidine nucleosides like formycin A and B, which exhibited significant antitumor properties [7]. This discovery catalyzed systematic exploration of synthetic analogs, establishing the scaffold as a versatile bioisostere of purines capable of interacting with adenine-binding domains in enzymes and receptors. By the 1990s, researchers had developed robust synthetic methodologies enabling precise substitutions at the 1-, 3-, 4-, and 6-positions, facilitating structure-activity relationship (SAR) studies across therapeutic areas [4] [8]. The scaffold gained prominence in oncology with the discovery that appropriately substituted derivatives could potently inhibit cyclin-dependent kinases (CDKs) and receptor tyrosine kinases. Notable milestones include the development of dinaciclib (CDK inhibitor) and ibrutinib (BTK inhibitor), both containing the pyrazolo[3,4-d]pyrimidine core, which validated its drug-like properties and kinase targeting capabilities [2] [5]. The historical trajectory demonstrates a progressive shift from broad-spectrum cytotoxic agents toward targeted kinase inhibitors with improved selectivity profiles.

Table 1: Key Milestones in Pyrazolo[3,4-d]Pyrimidine Therapeutic Development

Time PeriodDevelopment PhaseRepresentative CompoundsPrimary Therapeutic Focus
1960s-1980sNatural product discovery & early synthesisFormycin A/BAntitumor antibiotics
1990s-2000sRational design & kinase targetingRoscovitine (CDK inhibitor)CDK inhibition, anticancer
2010s-PresentTargeted inhibitors & clinical candidatesDinaciclib, IbrutinibOncology (various kinase targets)

Structural and Pharmacophoric Significance of 4-Chloro-6-Methyl-1-Phenyl Substitution Patterns

The specific substitution pattern of 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine confers distinct pharmacophoric advantages critical for kinase inhibition. The 4-chloro group serves as an excellent leaving group, facilitating nucleophilic displacement reactions that allow diverse functionalization at this position—a key strategy for optimizing target interactions and pharmacokinetic properties [1] [6]. Commercially available as CAS 23121-14-4, this chloro derivative exhibits a molecular weight of 244.68 g/mol and stability under inert storage conditions [1]. The 6-methyl substituent provides strategic steric and electronic modulation: it enhances electron density across the fused ring system while contributing to hydrophobic interactions within kinase binding pockets. This methyl group also influences the compound's metabolic stability by blocking certain oxidative pathways [7] [8]. The 1-phenyl group occupies hydrophobic region I of kinase ATP-binding sites, with its orientation critically affecting target selectivity. Ortho-, meta-, or para-substitutions on this phenyl ring enable fine-tuning of binding affinity and selectivity profiles against kinase targets like EGFR and VGFR2 [2] [3]. Collectively, these substitutions create a versatile pharmacophore that maintains the essential hydrogen-bonding capacity of the pyrazolopyrimidine core (through N2 and N8 atoms) while optimizing hydrophobic domain interactions.

Table 2: Pharmacophoric Features of 4-Chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

PositionSubstituentElectronic EffectSteric ContributionRole in Kinase Binding
1PhenylModerate electron donationPlanar hydrophobic moietyOccupies hydrophobic region I
3H (unsubstituted)N-atom H-bond acceptorMinimal steric hindranceH-bond with hinge region residue
4ChloroStrong electron withdrawalSmall, displaceable groupSynthetic handle; transient halogen bonding
6MethylModerate electron donationCompact hydrophobic groupEnhances hydrophobic pocket interactions

Role of Pyrazolo[3,4-d]Pyrimidines in Targeted Kinase Inhibition

Pyrazolo[3,4-d]pyrimidine derivatives exhibit exceptional versatility as kinase inhibitors due to their ability to mimic the purine moiety of ATP while accommodating diverse pharmacophoric extensions. The scaffold's inherent bioisosterism with adenine enables competitive binding at the ATP catalytic site of kinases, forming characteristic hydrogen bonds with hinge region residues such as Met793 and Thr854 in EGFR through N1 and the exocyclic amino group in analogous derivatives [2] [3]. This conserved interaction anchors the inhibitor while the 1-phenyl group extends into hydrophobic region I and the 4-position substituents project toward the ribose binding pocket or solvent front. Recent research has demonstrated that 4-chloro-6-methyl-1-phenyl derivatives serve as precursors to dual EGFR/VEGFR2 inhibitors with significant anticancer potential. For instance, structural elaboration at the 4-position yielded compound 5i (0.3 µM IC₅₀ against EGFR and 7.60 µM against VEGFR2), which effectively inhibited tumor growth in MCF-7 xenograft models by inducing apoptosis and suppressing cell cycle progression [2]. Additionally, these compounds overcome a critical limitation of earlier kinase inhibitors by maintaining activity against clinically relevant resistance mutations. Compound 12b (structurally related to the chloro-methyl-phenyl scaffold) exhibited potent activity against both wild-type EGFR (IC₅₀ = 0.016 µM) and the T790M resistance mutant (IC₅₀ = 0.236 µM) [3]. Beyond EGFR/VEGFR, the scaffold shows promise against CDK2 – a key regulator of cell cycle progression. Molecular docking studies confirm that pyrazolo[3,4-d]pyrimidine derivatives bind to the CDK2 active site through essential hydrogen bonding with Leu83, complemented by hydrophobic interactions from the 1-phenyl and 6-methyl groups [5]. Compound 14 (a thioglycoside derivative) demonstrated exceptional CDK2/cyclin A2 inhibition (IC₅₀ = 0.057 µM) and cytotoxicity against HCT-116 cells (IC₅₀ = 6 nM), highlighting the therapeutic potential achievable through strategic modification of this versatile scaffold [5].

Properties

CAS Number

23121-14-4

Product Name

4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

IUPAC Name

4-chloro-6-methyl-1-phenylpyrazolo[3,4-d]pyrimidine

Molecular Formula

C12H9ClN4

Molecular Weight

244.68

InChI

InChI=1S/C12H9ClN4/c1-8-15-11(13)10-7-14-17(12(10)16-8)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

MYSCWILCMCCGFB-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.